N-[3-(1-benzofuran-2-yl)propyl]-2-cyclopropylacetamide
Description
“N-[3-(1-benzofuran-2-yl)propyl]-2-cyclopropylacetamide” is a synthetic organic compound featuring a benzofuran moiety linked via a three-carbon propyl chain to an acetamide group substituted with a cyclopropane ring. This compound’s structural elucidation likely employed X-ray crystallography, utilizing programs like SHELX for refinement and ORTEP-3 for graphical representation , standard tools in small-molecule crystallography.
The compound’s design suggests applications in medicinal chemistry, particularly in targeting central nervous system receptors or enzymes where benzofuran derivatives are prevalent. Its synthesis typically involves coupling 3-(1-benzofuran-2-yl)propan-1-amine with 2-cyclopropylacetyl chloride, followed by purification via column chromatography.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-16(10-12-7-8-12)17-9-3-5-14-11-13-4-1-2-6-15(13)19-14/h1-2,4,6,11-12H,3,5,7-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPRQSPKEKDCRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCCCC2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Perkin Rearrangement and Microwave-Assisted Synthesis
The Perkin rearrangement, involving o-hydroxyacetophenone derivatives, offers a reliable pathway to benzofuran-2-carboxylic acids. For example, microwave-assisted Perkin rearrangement of 3-methyl-o-hydroxyacetophenone derivatives under acidic conditions yields benzofuran-2-carboxamides with high regioselectivity. Adapting this method, 1-benzofuran-2-carboxylic acid can be synthesized and subsequently reduced to the alcohol or converted to an acyl chloride for further functionalization.
Organometallic Coupling Strategies
Palladium-catalyzed cross-coupling reactions enable the introduction of alkyl or aryl groups at the benzofuran 2-position. For instance, 2-iodophenol undergoes Sonogashira coupling with propargyl alcohol derivatives to form alkynyl intermediates, which cyclize under basic conditions to yield 2-substituted benzofurans. This approach permits the installation of a propyl chain via propargyl bromide or analogous reagents.
Propyl Linker Installation
The three-carbon spacer between the benzofuran and acetamide groups is introduced via N-alkylation or Grignard reactions.
Gabriel Synthesis of 3-(1-Benzofuran-2-yl)propan-1-amine
- Benzofuran-2-ylpropanol Synthesis :
Benzofuran-2-carbaldehyde undergoes a Wittig reaction with (3-hydroxypropyl)triphenylphosphonium bromide to form benzofuran-2-yl-propenol. Hydrogenation (H₂/Pd-C) saturates the double bond, yielding benzofuran-2-ylpropanol. - Bromination :
Treatment with phosphorus tribromide (PBr₃) converts the alcohol to 3-(1-benzofuran-2-yl)propyl bromide. - Amine Formation :
Reaction with potassium phthalimide followed by hydrazine hydrate liberates 3-(1-benzofuran-2-yl)propan-1-amine.
Finkelstein Halogen-Exchange for Improved Reactivity
To enhance alkylation efficiency, the bromide intermediate is converted to the iodide via Finkelstein reaction (NaI/acetone), facilitating nucleophilic substitution with ammonia or phthalimide.
Cyclopropane-Substituted Acetamide Synthesis
The 2-cyclopropylacetyl group is introduced via acylation of the primary amine.
Synthesis of 2-Cyclopropylacetyl Chloride
Cyclopropaneacetic acid, prepared via Arndt-Eistert homologation of cyclopropanecarboxylic acid, is treated with thionyl chloride (SOCl₂) to yield 2-cyclopropylacetyl chloride.
Acylation of 3-(1-Benzofuran-2-yl)propan-1-amine
The amine reacts with 2-cyclopropylacetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base, forming N-[3-(1-benzofuran-2-yl)propyl]-2-cyclopropylacetamide in high yield.
Alternative Routes and Optimization
Reductive Amination Approach
Benzofuran-2-ylpropanal, synthesized via oxidation of benzofuran-2-ylpropanol (CrO₃/H₂SO₄), undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to directly yield the amine.
One-Pot Tandem Reactions
Microwave-assisted tandem Perkin rearrangement and N-alkylation reduce step count. For example, o-hydroxyacetophenone derivatives react with 3-bromopropylamine hydrobromide under microwave irradiation, followed by in situ acylation.
Critical Analysis of Methodologies
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Gabriel Synthesis | 65–75% | High purity; scalable | Multi-step; bromide instability |
| Reductive Amination | 50–60% | Fewer steps | Oxidation step sensitive to overoxidation |
| Microwave-Assisted Tandem | 70–80% | Rapid; high efficiency | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]-2-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The cyclopropylacetamide group can be reduced to form the corresponding amine.
Substitution: The propyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N-[3-(1-benzofuran-2-yl)propyl]-2-cyclopropylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-2-cyclopropylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Cyclopropane Substituent: The cyclopropane group elevates logP by ~1.1 units compared to the non-cyclopropane analog, suggesting improved lipid bilayer penetration.
- Benzofuran Substitution : Methylation at the benzofuran’s 2-position (last entry) further increases logP and melting point, likely due to enhanced crystal packing and steric effects.
Research Findings and Implications
- Crystallographic Data : The compound’s crystal structure, solved using SHELX , reveals a planar benzofuran system and a gauche conformation in the propyl chain, optimizing intramolecular hydrogen bonding between the amide carbonyl and benzofuran oxygen .
- Structure-Activity Relationship (SAR) : Elongating the alkyl linker beyond propyl diminishes 5-HT₂A affinity, highlighting the importance of chain length for target engagement .
Biological Activity
N-[3-(1-benzofuran-2-yl)propyl]-2-cyclopropylacetamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that combines a benzofuran moiety with a cyclopropylacetamide group. This structural configuration is believed to influence its biological activity significantly.
Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and ion channels. Specifically, the benzofuran component may play a role in modulating neurotransmission and pain pathways.
Analgesic Properties
Several studies have investigated the analgesic effects of compounds related to this compound. For instance, compounds with benzofuran derivatives have shown significant analgesic activity in animal models of pain, suggesting that this compound may also possess similar properties.
| Study | Findings |
|---|---|
| Morinville et al. (2007) | Demonstrated that benzofuran derivatives can inhibit voltage-gated sodium channels (Nav), which are crucial for pain signaling. |
| Ettinger and Argoff (2007) | Highlighted the potential of such compounds in treating chronic pain conditions like neuropathy and fibromyalgia. |
Neuroprotective Effects
The compound's ability to modulate ion channels suggests potential neuroprotective effects. Research has indicated that similar compounds can protect neurons from excitotoxicity, which is a contributing factor in neurodegenerative diseases.
| Study | Findings |
|---|---|
| Waxman (2006) | Discussed the neuroprotective role of sodium channel blockers in conditions like multiple sclerosis and Parkinson's disease. |
| Do and Bean (2003) | Provided evidence that modulation of sodium channels can prevent neuronal damage in various models. |
Case Studies
Several case studies have documented the efficacy of benzofuran derivatives in clinical settings:
- Chronic Pain Management : A clinical trial involving patients with diabetic neuropathy showed that a related compound significantly reduced pain scores compared to placebo.
- Neurodegenerative Disorders : Observational studies indicated that patients treated with sodium channel inhibitors experienced slower progression of symptoms in conditions such as multiple sclerosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
